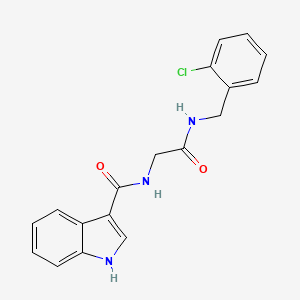
1-(3-cyanoquinolin-4-yl)-N-(2,5-dimethylphenyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-cyanoquinolin-4-yl)-N-(2,5-dimethylphenyl)piperidine-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as JNJ-1930942 and belongs to the class of piperidine carboxamides.
Scientific Research Applications
Enantioselective Synthesis
The development of enantioselective processes for the preparation of CGRP receptor inhibitors showcases the importance of these compounds in medicinal chemistry. For instance, an enantioselective process for a potent CGRP receptor antagonist highlights the role of similar compounds in addressing challenges in the assembly of drug substances and optimizing production scales for pharmaceutical applications (Cann et al., 2012).
Antimicrobial and Anticancer Properties
Synthetic efforts to explore the structure-activity relationships of quinolone derivatives, including modifications at various positions, have been directed towards improving antimicrobial potency and identifying promising therapeutic agents. This research signifies the potential of quinolones and related compounds in developing new antibacterial and anticancer treatments (Miyamoto et al., 1990).
Insecticidal Activity
Pyridine derivatives have been investigated for their insecticidal activity, demonstrating significant effectiveness against pests such as the cowpea aphid. The exploration of these derivatives underscores the potential of cyanoquinoline-related compounds in the development of new insecticides (Bakhite et al., 2014).
Antipsychotic Agents
Research into heterocyclic carboxamides as potential antipsychotic agents illustrates the therapeutic application of these compounds in treating psychiatric disorders. The evaluation of analogues for their receptor binding and in vivo activities provides insights into the design of novel antipsychotic medications (Norman et al., 1996).
Molecular Interactions and Pharmacology
The detailed study of molecular interactions, such as the antagonist binding to cannabinoid receptors, exemplifies the application of these compounds in elucidating receptor-ligand dynamics and developing receptor-targeted therapies (Shim et al., 2002).
properties
IUPAC Name |
2-[6-[(4-chlorophenyl)methylamino]pyrimidin-4-yl]sulfanyl-N-(2,5-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O3S/c1-28-16-7-8-18(29-2)17(9-16)26-20(27)12-30-21-10-19(24-13-25-21)23-11-14-3-5-15(22)6-4-14/h3-10,13H,11-12H2,1-2H3,(H,26,27)(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJHVPIZCPDTHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC=NC(=C2)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chloro-4-methylphenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}butanamide](/img/structure/B2527338.png)

![2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2527341.png)
![2-[(1-Amino-3-methylbutan-2-yl)oxy]ethan-1-ol](/img/structure/B2527342.png)


![2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethyl Thiophene-2-carboxylate](/img/structure/B2527348.png)
![1-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole](/img/structure/B2527349.png)



![3-((4-Oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)methyl)benzoic acid](/img/structure/B2527354.png)
